molecular formula C19H30O B1218036 5alpha-Androstan-2-en-17beta-ol CAS No. 2639-53-4

5alpha-Androstan-2-en-17beta-ol

Cat. No.: B1218036
CAS No.: 2639-53-4
M. Wt: 274.4 g/mol
InChI Key: FEOWWOCANLUVIT-KYQPOWKGSA-N
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Description

5alpha-Androstan-2-en-17beta-ol: is a steroidal compound that belongs to the class of androgens and derivatives. These compounds are known for their role in the development of male characteristics and their involvement in various physiological processes. The structure of this compound includes a hydroxyl group at the 17th position and a double bond between the 2nd and 3rd carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-2-en-17beta-ol typically involves the reduction of androstenedione or testosterone. The reduction process can be carried out using various reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biotechnological methods, including microbial transformation of precursors like androstenedione. These methods are often preferred due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5alpha-Androstan-2-en-17beta-ol can undergo oxidation reactions to form ketones or other oxidized derivatives.

    Reduction: The compound can be further reduced to form dihydro derivatives.

    Substitution: Various substitution reactions can occur at different positions on the steroid nucleus, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under specific conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones and other oxidized derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: 5alpha-Androstan-2-en-17beta-ol is used as a reference standard in analytical chemistry for the identification and quantification of steroidal compounds.

Biology: In biological research, this compound is used to study the effects of androgens on cellular processes and gene expression.

Medicine: The compound is investigated for its potential therapeutic applications in treating conditions related to androgen deficiency and other hormonal disorders.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of various steroidal drugs and as an intermediate in the production of other bioactive compounds.

Mechanism of Action

5alpha-Androstan-2-en-17beta-ol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological effects. The molecular targets include various genes involved in the development and maintenance of male characteristics, as well as other cellular processes.

Comparison with Similar Compounds

    5alpha-Androstan-17beta-ol-3-one:

    Testosterone: A primary male sex hormone with a similar structure but differing in the position of double bonds and functional groups.

    Androstenedione: A precursor to both testosterone and estrogens, with a similar steroidal structure.

Uniqueness: 5alpha-Androstan-2-en-17beta-ol is unique due to its specific structure, which includes a double bond between the 2nd and 3rd carbon atoms and a hydroxyl group at the 17th position. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-17,20H,5-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOWWOCANLUVIT-KYQPOWKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC=CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC=CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949279
Record name Androst-2-en-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2639-53-4
Record name 5α-Androst-2-en-17β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2639-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androst-2-en-17-ol, (5alpha,17beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002639534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ba 2661
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Androst-2-en-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDROST-2-EN-17-OL, (5.ALPHA.,17.BETA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPJ6K01W2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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